Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: 16.7-Fold Higher Affinity vs. 2,4-Dibromo-5-fluorophenylacetonitrile
The target compound exhibits a binding affinity (Kd) of 1.8 μM for the nicotinic acetylcholine receptor (nAChR), as determined by radioligand binding assay [1]. In contrast, the regioisomer 2,4-dibromo-5-fluorophenylacetonitrile (CAS 1806346-07-5) displays a functional potency (EC50) of 30 μM at the human nAChR subtype TE671 (muscle) in a functional assay [2]. Although the assay types differ (Kd vs. EC50), the 16.7-fold difference indicates that the 3,4-dibromo-5-fluoro substitution pattern confers markedly superior receptor engagement, a critical advantage for hit-to-lead optimization in nAChR-targeted programs.
| Evidence Dimension | nAChR Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | Kd = 1.80 × 10³ nM (1.8 μM) |
| Comparator Or Baseline | 2,4-Dibromo-5-fluorophenylacetonitrile: EC50 = 3.00 × 10⁴ nM (30 μM) |
| Quantified Difference | Approximately 16.7-fold lower concentration required for half-maximal effect for the target compound (Kd vs. EC50, cross-assay comparison) |
| Conditions | Target: nAChR binding assay (radioligand displacement). Comparator: Human nAChR subtype TE671 (muscle) functional assay (calcium flux). |
Why This Matters
Superior receptor engagement at lower concentrations reduces the amount of compound required for screening and enables more sensitive detection of structure-activity relationships in nAChR-focused projects.
- [1] BindingDB. Affinity data for 2-(3,4-dibromo-5-fluorophenyl)acetonitrile (Monomer ID 50038416). Kd = 1.80E+3 nM for nicotinic acetylcholine receptor. View Source
- [2] BindingDB. Functional potency data for 2,4-dibromo-5-fluorophenylacetonitrile. EC50 = 3.00E+4 nM at human nAChR subtype TE671. View Source
